molecular formula C21H22N2O2 B2787851 3,5-dimethyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide CAS No. 851404-69-8

3,5-dimethyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide

Cat. No.: B2787851
CAS No.: 851404-69-8
M. Wt: 334.419
InChI Key: QRRXQWBGSYBEJM-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide is a complex organic compound that features a quinoline moiety and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline core, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve the desired product at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

3,5-dimethyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3,5-dimethyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-dimethyl-N-[2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]benzamide apart is its specific combination of functional groups, which may confer unique properties such as enhanced binding affinity or selectivity for certain biological targets.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-13-4-5-16-12-17(21(25)23-19(16)11-13)6-7-22-20(24)18-9-14(2)8-15(3)10-18/h4-5,8-12H,6-7H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRXQWBGSYBEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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